Cas no 2140302-05-0 (3-(1-azidoethenyl)pyridine)

3-(1-Azidoethenyl)pyridine is a versatile heterocyclic compound featuring both an azido group and a pyridine moiety, making it a valuable intermediate in organic synthesis and click chemistry applications. The presence of the azidoethenyl functionality enables efficient participation in cycloaddition reactions, particularly Cu-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating the construction of complex molecular architectures. The pyridine ring enhances solubility in polar solvents and offers potential coordination sites for metal catalysts. This compound is particularly useful in pharmaceutical research, materials science, and bioconjugation, where its reactivity and structural features support the development of novel derivatives. Careful handling is advised due to the azide group's potential sensitivity.
3-(1-azidoethenyl)pyridine structure
3-(1-azidoethenyl)pyridine structure
Product name:3-(1-azidoethenyl)pyridine
CAS No:2140302-05-0
MF:C7H6N4
MW:146.14934015274
CID:6516060
PubChem ID:149890905

3-(1-azidoethenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-azidoethenyl)pyridine
    • EN300-1280670
    • 2140302-05-0
    • Inchi: 1S/C7H6N4/c1-6(10-11-8)7-3-2-4-9-5-7/h2-5H,1H2
    • InChI Key: CFEDSVKLSQIMCP-UHFFFAOYSA-N
    • SMILES: N1C=CC=C(C=1)C(=C)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 146.059246208g/mol
  • Monoisotopic Mass: 146.059246208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.2Ų
  • XLogP3: 2.4

3-(1-azidoethenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1280670-10000mg
3-(1-azidoethenyl)pyridine
2140302-05-0
10000mg
$3131.0 2023-10-01
Enamine
EN300-1280670-250mg
3-(1-azidoethenyl)pyridine
2140302-05-0
250mg
$670.0 2023-10-01
Enamine
EN300-1280670-5000mg
3-(1-azidoethenyl)pyridine
2140302-05-0
5000mg
$2110.0 2023-10-01
Enamine
EN300-1280670-2500mg
3-(1-azidoethenyl)pyridine
2140302-05-0
2500mg
$1428.0 2023-10-01
Enamine
EN300-1280670-50mg
3-(1-azidoethenyl)pyridine
2140302-05-0
50mg
$612.0 2023-10-01
Enamine
EN300-1280670-1.0g
3-(1-azidoethenyl)pyridine
2140302-05-0
1g
$0.0 2023-06-07
Enamine
EN300-1280670-1000mg
3-(1-azidoethenyl)pyridine
2140302-05-0
1000mg
$728.0 2023-10-01
Enamine
EN300-1280670-500mg
3-(1-azidoethenyl)pyridine
2140302-05-0
500mg
$699.0 2023-10-01
Enamine
EN300-1280670-100mg
3-(1-azidoethenyl)pyridine
2140302-05-0
100mg
$640.0 2023-10-01

Additional information on 3-(1-azidoethenyl)pyridine

Recent Advances in the Study of 3-(1-azidoethenyl)pyridine (CAS: 2140302-05-0) in Chemical Biology and Pharmaceutical Research

The compound 3-(1-azidoethenyl)pyridine (CAS: 2140302-05-0) has recently emerged as a promising candidate in chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits. The azide functional group in 3-(1-azidoethenyl)pyridine enables it to participate in click chemistry reactions, making it a valuable tool for bioconjugation and drug discovery.

Recent studies have highlighted the role of 3-(1-azidoethenyl)pyridine in the development of targeted drug delivery systems. Researchers have successfully utilized its azide moiety to conjugate with alkyne-functionalized biomolecules, facilitating the creation of stable and selective drug-carrier complexes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in enhancing the bioavailability of anticancer agents through covalent linkage to nanoparticle surfaces. The study reported a significant improvement in tumor-targeting efficiency and reduced off-target effects in preclinical models.

In addition to its applications in drug delivery, 3-(1-azidoethenyl)pyridine has shown potential as a building block for the synthesis of novel heterocyclic compounds. A recent publication in Organic Letters detailed a copper-catalyzed cycloaddition reaction involving this compound, leading to the formation of triazole derivatives with enhanced bioactivity. These derivatives exhibited notable antimicrobial properties, suggesting their potential use in addressing antibiotic resistance. The study also emphasized the compound's stability under physiological conditions, a critical factor for its pharmaceutical applicability.

Another significant advancement involves the use of 3-(1-azidoethenyl)pyridine in proteomics research. Its ability to selectively label proteins via click chemistry has enabled researchers to map protein-protein interactions with high precision. A 2024 study in Nature Chemical Biology utilized this compound to develop a novel proximity labeling technique, which provided insights into previously unexplored cellular pathways. The findings have implications for understanding disease mechanisms and identifying new therapeutic targets.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-(1-azidoethenyl)pyridine for clinical applications. Current research efforts are focused on improving yield and purity while minimizing potential toxicity. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the translation of laboratory findings into clinical practice.

In conclusion, 3-(1-azidoethenyl)pyridine (CAS: 2140302-05-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span drug delivery, heterocyclic synthesis, and proteomics, offering numerous opportunities for innovation. Continued research and development efforts are expected to further elucidate its potential and pave the way for its integration into therapeutic strategies.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd